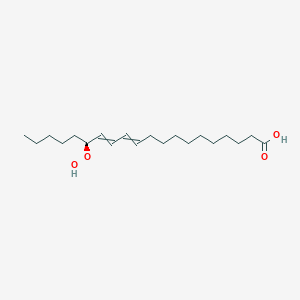

(15S)-15-hydroperoxyicosa-11,13-dienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 15(S)-HpEDE contains a total of 59 bonds, which include 23 non-H bonds, 3 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 2 hydroxyl groups .Physical and Chemical Properties Analysis

15(S)-HpEDE has a molecular formula of C20H36O4 and a molecular weight of 340.5 g/mol. It contains a total of 60 atoms, which include 36 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms .Applications De Recherche Scientifique

Chemical Reactions and Product Formation

(15S)-15-hydroperoxyicosa-11,13-dienoic acid and similar fatty acid hydroperoxides participate in complex chemical reactions under acidic conditions. These reactions can lead to the formation of various nitrated and oxygenated derivatives, highlighting the compound's role in generating bioactive molecules. For example, the reaction with nitrite ions can yield nitro derivatives and breakdown products, such as a novel 4-nitro-2-oximinoalk-3-enal, suggesting potential pathways for the formation of signaling compounds or metabolites with biological relevance (Napolitano, Camera, Picardo, & d'Ishida, 2002).

Role in Biological Systems

In biological systems, derivatives of this compound, such as its conversion products, play significant roles. For instance, its involvement in the lipoxygenase pathway can lead to the production of suppressor cells from T cells, illustrating its importance in immune regulation and inflammation (Gualde, Rigaud, & Goodwin, 1985). Additionally, its metabolites have been implicated in the modulation of vascular function, indicating a potential role in cardiovascular diseases and conditions such as cerebrovascular spasm following subarachnoid hemorrhage (Schulz, Krueger, Manickavel, Steele, & Cook, 1993).

Antioxidant Defense Mechanisms

The reduction of fatty acid hydroperoxides, including this compound, in human parotid saliva has been observed, indicating the presence of mechanisms in saliva that can detoxify these potentially harmful compounds. This suggests a role in the body's antioxidant defense system, protecting tissues from oxidative damage (Terao, Nagao, Yuki, & Itoh, 1993).

Inhibition of Platelet Activation

The hydroperoxy and hydroxy derivatives of fatty acids, including 15-hydroperoxyeicosatetraenoic acid (15-HPETE), have shown to inhibit platelet activation in rabbits. This points to potential anti-thrombotic properties, making them of interest for the development of treatments aimed at preventing blood clots (Coene, Bult, Claeys, Laekeman, & Herman, 1986).

Lipid Peroxidation and Antioxidant Systems

Studies have highlighted the role of human plasma in reducing arachidonic acid hydroperoxides to their hydroxy derivatives, demonstrating the body's capability to manage lipid peroxides through reduction processes. This indicates an essential aspect of cellular defense against oxidative stress, emphasizing the importance of maintaining balance in the presence of lipid peroxides (Terao, Shibata, & Matsushita, 1988).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediates and the subsequent transformation of intermediates into the final product. The key steps in the synthesis pathway include the oxidation of a fatty acid to form a hydroperoxide, the isomerization of the hydroperoxide, and the reduction of the resulting intermediate to form the desired product.", "Starting Materials": ["Linoleic acid", "Methanol", "Chlorine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride"], "Reaction": ["1. Oxidation of linoleic acid with hydrogen peroxide and chlorine to form 13-hydroperoxy-9,11-octadecadienoic acid", "2. Isomerization of 13-hydroperoxy-9,11-octadecadienoic acid with sodium hydroxide to form (15S)-15-hydroperoxyicosa-11,13-dienoic acid", "3. Reduction of (15S)-15-hydroperoxyicosa-11,13-dienoic acid with sodium borohydride to form (15S)-15-hydroxyicosa-11,13-dienoic acid"] } | |

Numéro CAS |

145375-41-3 |

Formule moléculaire |

C20H36O4 |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

(11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |

Clé InChI |

KEXNVBSLXJLOPR-QWAPPMFBSA-N |

SMILES isomérique |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |

SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

SMILES canonique |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

Apparence |

Assay:≥98%A solution in ethanol |

Synonymes |

15S-hydroperoxy-11Z,13E-eicosadienoic acid |

Origine du produit |

United States |

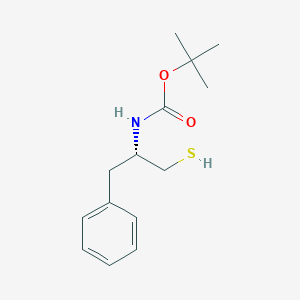

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)